N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amide
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Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amide is a synthetic compound commonly used in peptide synthesis. It features the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis, particularly for protecting amine groups during peptide synthesis. This compound is significant in the field of biochemistry and organic chemistry due to its role in facilitating the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amide typically involves the following steps:
Protection of the Amine Group: The Fmoc group is introduced to protect the amine group of L-isoleucine.
Amidation: The final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction times. Industrial methods also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amide undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and carboxyl groups.
Amidation: It can form amide bonds with other amino acids or peptides, which is crucial in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Methylation: Methyl iodide and potassium carbonate are used for introducing the N-methyl group.
Major Products
The major products formed from these reactions include deprotected amino acids, methylated derivatives, and peptide chains when used in peptide synthesis .
Scientific Research Applications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amide has several scientific research applications:
Peptide Synthesis: It is extensively used in solid-phase peptide synthesis (SPPS) to protect amine groups during the stepwise assembly of peptides.
Bioconjugation: The compound is used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs or fluorescent markers.
Medicinal Chemistry: It plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Researchers use it to study protein-protein interactions, enzyme functions, and other biological processes.
Mechanism of Action
The primary mechanism by which N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amide exerts its effects is through its role as a protecting
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-15(2)21(22(26)25(3)28-4)24-23(27)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,5,14H2,1-4H3,(H,24,27)/t15-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPLSXHJKGMSGG-BTYIYWSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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